molecular formula C11H7ClN2O3 B1472265 6-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 1540497-19-5

6-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B1472265
CAS No.: 1540497-19-5
M. Wt: 250.64 g/mol
InChI Key: CKNRMOKPQOCAFH-UHFFFAOYSA-N
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Description

The compound “6-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of a 3-chlorophenyl group indicates a phenyl ring (a derivative of benzene) with a chlorine atom attached to the third carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a phenyl ring with a chlorine substituent, and a carboxylic acid group. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazine ring, the chlorophenyl group, and the carboxylic acid group. Each of these functional groups has distinct reactivity patterns. For example, carboxylic acids can participate in acid-base reactions and can be reduced to alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a pharmaceutical, it might interact with biological receptors or enzymes. Unfortunately, without specific information, it’s difficult to predict the exact mechanism .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s a potential pharmaceutical, future studies might focus on its biological activity, toxicity, and pharmacokinetics .

Properties

IUPAC Name

3-(3-chlorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNRMOKPQOCAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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6-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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6-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 4
6-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 5
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6-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 6
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6-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

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